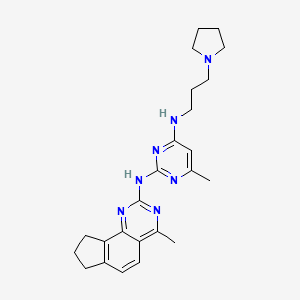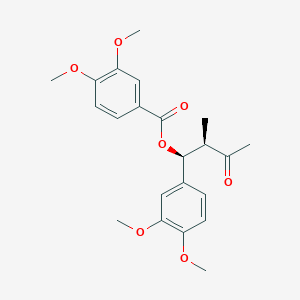
Antiviral agent 20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiviral Agent 20 is a synthetic compound designed to inhibit the replication of viruses. It has shown promising results in preclinical studies and is being explored for its potential to treat various viral infections. This compound is part of a broader class of antiviral agents that target specific stages of the viral life cycle, thereby preventing the virus from multiplying and spreading.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 20 typically involves multiple steps, starting from simple organic molecules. The process includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using halogenation and alkylation reactions.
Step 3: Final modifications to introduce specific functional groups that enhance antiviral activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common techniques used in industrial production include:
Continuous flow reactors: To maintain consistent reaction conditions.
Chromatographic purification: To separate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antiviral Agent 20 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Wissenschaftliche Forschungsanwendungen
Antiviral Agent 20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures.
Medicine: Explored as a potential treatment for viral infections such as influenza, HIV, and COVID-19.
Industry: Utilized in the development of antiviral coatings and materials.
Wirkmechanismus
The mechanism of action of Antiviral Agent 20 involves targeting specific viral enzymes and proteins essential for viral replication. It binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include:
Inhibition of viral polymerase: Prevents the synthesis of viral RNA or DNA.
Blocking viral entry: Prevents the virus from entering host cells.
Disruption of viral assembly: Inhibits the formation of new viral particles.
Vergleich Mit ähnlichen Verbindungen
Antiviral Agent 20 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Remdesivir: An antiviral drug used to treat COVID-19.
Favipiravir: An antiviral medication used to treat influenza.
Molnupiravir: An antiviral drug developed for the treatment of COVID-19.
Uniqueness: this compound stands out due to its broad-spectrum activity against multiple viruses and its ability to target multiple stages of the viral life cycle. This makes it a versatile and potent antiviral agent with significant potential for therapeutic applications.
Eigenschaften
Molekularformel |
C31H35Cl2NO6 |
|---|---|
Molekulargewicht |
588.5 g/mol |
IUPAC-Name |
[(1R,2R,4aS,5R,8aS)-5-[(2E)-2-[(4S)-4-(5,7-dichloroquinolin-8-yl)oxy-2-oxooxolan-3-ylidene]ethyl]-2-hydroxy-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C31H35Cl2NO6/c1-17-7-10-25-30(3,12-11-26(36)31(25,4)16-39-18(2)35)21(17)9-8-20-24(15-38-29(20)37)40-28-23(33)14-22(32)19-6-5-13-34-27(19)28/h5-6,8,13-14,21,24-26,36H,1,7,9-12,15-16H2,2-4H3/b20-8+/t21-,24-,25+,26-,30+,31+/m1/s1 |
InChI-Schlüssel |
PQDZZXWLGWUCJZ-AAALYGPZSA-N |
Isomerische SMILES |
CC(=O)OC[C@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1O)C)C/C=C/3\[C@@H](COC3=O)OC4=C(C=C(C5=C4N=CC=C5)Cl)Cl)C |
Kanonische SMILES |
CC(=O)OCC1(C2CCC(=C)C(C2(CCC1O)C)CC=C3C(COC3=O)OC4=C(C=C(C5=C4N=CC=C5)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)


![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)


![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)




